molecular formula C15H20O3 B10829592 Kanshone C

Kanshone C

Cat. No.: B10829592
M. Wt: 248.32 g/mol
InChI Key: NGUGLLPTHUYIGI-CKRUZVNXSA-N
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Preparation Methods

Kanshone C is typically obtained through the extraction and purification of the rhizomes of Nardostachys chinensis . The process involves the following steps:

Chemical Reactions Analysis

Kanshone C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

Kanshone C exerts its effects primarily through the inhibition of the serotonin transporter (SERT). By inhibiting SERT, this compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects in treating mood disorders such as depression and anxiety . Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, contributing to its anti-neuroinflammatory properties .

Biological Activity

Kanshone C is a sesquiterpenoid derived from the plant Nardostachys jatamansi, known for its diverse biological activities. This article delves into the compound's biological properties, including its cytotoxicity, neuroprotective effects, and potential as a serotonin transporter (SERT) regulator, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized as an aristolane-type sesquiterpenoid with a molecular formula of C12H22O3C_{12}H_{22}O_3. Its structural features contribute to its biological activities, particularly its ability to interact with various biological targets.

Biological Activities

1. Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In studies, it was evaluated alongside other sesquiterpenoids for its ability to inhibit cell proliferation. The results indicated that this compound exhibited dose-dependent cytotoxicity against hepatocellular carcinoma cells, showcasing its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HepG215.2
MCF-720.5
NCI-H18718.3

2. Neuroprotective Effects

Research has highlighted this compound's protective effects against oxidative stress-induced neuronal damage. In a study involving rat hepatocytes, the compound significantly reduced cell death caused by D-galactosamine, indicating its potential for liver protection.

3. Serotonin Transporter Inhibition

This compound has been identified as a potent inhibitor of the serotonin transporter (SERT). This activity suggests its potential application in treating mood disorders by modulating serotonin levels in the brain.

CompoundSERT Inhibition (%)Reference
This compound85
Nardosinone60
Desoxo-nachinol A-10

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was administered to HepG2 cells at varying concentrations. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its role as a potential therapeutic agent against liver cancer.

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving rats subjected to oxidative stress demonstrated that treatment with this compound resulted in lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls. This suggests that this compound may enhance antioxidant defenses in neuronal tissues.

The biological activity of this compound is attributed to its ability to modulate cellular pathways involved in apoptosis and oxidative stress responses. Its interaction with SERT indicates a mechanism that could influence neurotransmitter dynamics, potentially leading to therapeutic benefits in mood regulation.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,3S,6R,7R,8S,10R)-6,7,9,9-tetramethyl-2-oxatetracyclo[5.5.0.01,3.08,10]dodecane-11,12-dione

InChI

InChI=1S/C15H20O3/c1-7-5-6-8-15(18-8)12(17)10(16)9-11(13(9,2)3)14(7,15)4/h7-9,11H,5-6H2,1-4H3/t7-,8+,9-,11+,14-,15-/m1/s1

InChI Key

NGUGLLPTHUYIGI-CKRUZVNXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@]3([C@]1([C@H]4[C@H](C4(C)C)C(=O)C3=O)C)O2

Canonical SMILES

CC1CCC2C3(C1(C4C(C4(C)C)C(=O)C3=O)C)O2

Origin of Product

United States

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